molecular formula C11H15NO3 B1449384 Methyl 2-cyano(2,2-dimethyltetrahydro-4H-pyran-4-ylidene)acetate CAS No. 14389-99-2

Methyl 2-cyano(2,2-dimethyltetrahydro-4H-pyran-4-ylidene)acetate

Cat. No.: B1449384
CAS No.: 14389-99-2
M. Wt: 209.24 g/mol
InChI Key: YGFDEICDZALXGL-HJWRWDBZSA-N
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Description

Methyl 2-cyano(2,2-dimethyltetrahydro-4H-pyran-4-ylidene)acetate is a chemical compound with the molecular formula C11H15NO3. It is known for its unique structure, which includes a cyano group and a tetrahydropyran ring. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-cyano(2,2-dimethyltetrahydro-4H-pyran-4-ylidene)acetate typically involves the reaction of 2,2-dimethyltetrahydro-4H-pyran-4-one with cyanoacetic acid methyl ester under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through recrystallization or chromatography to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano(2,2-dimethyltetrahydro-4H-pyran-4-ylidene)acetate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-cyano(2,2-dimethyltetrahydro-4H-pyran-4-ylidene)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-cyano(2,2-dimethyltetrahydro-4H-pyran-4-ylidene)acetate involves its interaction with specific molecular targets and pathways. The cyano group and the tetrahydropyran ring play crucial roles in its reactivity and interactions. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions and the nature of the reactants .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-cyano(2,2-dimethyltetrahydro-4H-pyran-4-ylidene)acetate is unique due to its specific combination of a cyano group and a tetrahydropyran ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

methyl (2Z)-2-cyano-2-(2,2-dimethyloxan-4-ylidene)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-11(2)6-8(4-5-15-11)9(7-12)10(13)14-3/h4-6H2,1-3H3/b9-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFDEICDZALXGL-HJWRWDBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C#N)C(=O)OC)CCO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C/C(=C(/C#N)\C(=O)OC)/CCO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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